Etamestrol

Description

Historical Context of Estrogen Receptor Ligands in Pharmacological Discovery

The understanding of estrogen's biological actions and the development of pharmacological agents targeting these pathways began with the seminal discovery of the estrogen receptor. In 1958, Elwood Jensen identified the estrogen receptor, demonstrating that reproductive female tissues could absorb estrogen from circulation by binding to specific proteins. Further research by Jensen and colleagues in the late 1960s revealed that estrogen-bound receptors would translocate to the nucleus, where they could stimulate gene transcription.

The molecular characterization of estrogen receptors advanced significantly with the cloning of the first human estrogen receptor, now known as Estrogen Receptor alpha (ERα), in 1986. Approximately a decade later, in 1996, the research team led by Dr. Jan-Ake Gustafsson described the second estrogen receptor subtype, Estrogen Receptor beta (ERβ). The identification of these two distinct receptor subtypes, which exhibit varying tissue distributions and ligand-binding specificities, profoundly impacted pharmacological discovery. This dual receptor system opened avenues for developing subtype-selective ligands capable of eliciting beneficial estrogen-like activities while potentially mitigating undesirable side effects.

The evolution of estrogen receptor ligands in pharmacology has progressed from natural estrogens to a diverse class of synthetic compounds, notably Selective Estrogen Receptor Modulators (SERMs). The concept of SERMs emerged around 1990, defining compounds that display tissue-selective pharmacology, acting as agonists in some tissues and antagonists in others. Early and prominent examples of SERMs include tamoxifen (B1202) and raloxifene. Tamoxifen, initially explored for other purposes, was repurposed for breast cancer treatment due to its antiestrogenic effects in breast tissue. Raloxifene, similarly, transitioned from a failed breast cancer drug to an internationally approved SERM for the prevention and treatment of postmenopausal osteoporosis and vertebral fractures, also demonstrating beneficial effects on breast tissue. The development of these compounds highlighted the potential for designing ligands that could selectively modulate estrogenic pathways across different physiological systems.

Table 1: Key Milestones in Estrogen Receptor Ligand Discovery

| Year | Discovery/Development | Significance |

| 1958 | Discovery of Estrogen Receptor | First hormone receptor identified, demonstrating tissue-specific estrogen binding. |

| 1986 | Cloning of Human ERα | Enabled detailed molecular studies of estrogen signaling. |

| 1996 | Discovery of ERβ | Revealed a second receptor subtype, paving the way for subtype-selective ligands. |

| 1990s | Emergence of SERMs (e.g., Tamoxifen, Raloxifene) | Introduced compounds with tissue-selective agonist/antagonist activity, expanding therapeutic possibilities. |

Rationale for Investigating Etamestrol as a Research Compound

This compound is investigated as a research compound primarily due to its classification as a synthetic steroid with estrogenic activity. Its ability to mimic the effects of natural estrogens, such as estradiol (B170435), by binding to estrogen receptors makes it a valuable tool for exploring the complex mechanisms of estrogen signaling. Researchers study this compound to understand how synthetic estrogens interact with ERs and influence various biological pathways. This includes its potential to activate or modulate estrogen-dependent processes, which is crucial for advancing knowledge in endocrinology and pharmacology. The compound's structural characteristics, which allow it to bind to estrogen receptors, contribute to its utility in studies aimed at elucidating receptor-ligand interactions and their downstream effects. While general estrogenic activity and binding to estrogen receptors are noted, specific detailed research findings on this compound's unique binding affinities for ERα versus ERβ or its precise selectivity profile compared to other synthetic estrogens are not extensively detailed in the readily available literature. Its general estrogenic nature, however, establishes its relevance as a subject for ongoing investigations into synthetic hormone mimetics and their biological impact within the broader context of estrogen receptor research.

Overview of Current Research Trajectories for Selective Estrogen Receptor Modulators (SERMs) and Related Compounds

Current research in the field of estrogen receptor ligands extends beyond traditional estrogens and early SERMs, focusing on developing more refined and targeted therapeutic agents. A significant trajectory involves the continued development of Selective Estrogen Receptor Modulators (SERMs) and the emergence of Selective Estrogen Receptor Degraders (SERDs).

The ongoing quest for an "ideal" SERM aims to achieve a highly desirable pharmacological profile: estrogenic effects in beneficial tissues like bone and on serum lipids, while exhibiting neutral or antiestrogenic effects in tissues where estrogenic activity might be detrimental, such as the uterus and breast. Newer generations of SERMs, including compounds like ospemifene, lasofoxifene, bazedoxifene, and arzoxifene, are under investigation. These newer SERMs show promise in areas like osteoporosis, with studies exploring their efficacy and potential for improved safety profiles compared to earlier compounds.

Beyond SERMs, a key area of contemporary research involves Selective Estrogen Receptor Degraders (SERDs). Unlike SERMs that modulate receptor activity, SERDs, such as fulvestrant (B1683766) and the newer oral SERD elacestrant, function as "pure" estrogen receptor blockers by inducing the degradation of the receptor protein. This mechanism offers a distinct approach to inhibiting estrogen signaling, particularly relevant in contexts where estrogen receptor mutations can lead to resistance to SERMs. Further advancements in this area include preclinical approaches such as Proteolysis-Targeting Chimeras (PROTACs), which actively promote the degradation of estrogen receptors, representing a promising frontier in targeted therapy.

Another critical research direction capitalizes on the discovery of the two estrogen receptor subtypes, ERα and ERβ. Researchers are actively developing subtype-selective ligands to exploit the differential tissue distribution and functions of ERα and ERβ. This strategy aims to selectively activate or inhibit specific ER subtypes to achieve desired therapeutic outcomes while minimizing off-target effects. The understanding of ER signaling has also evolved to include the intricate interplay with various coactivators and corepressors that modulate gene transcription, adding another layer of complexity and potential therapeutic targets in ER ligand research.

Table 2: Types of Estrogen Receptor Ligands and Their Mechanisms

| Ligand Type | Mechanism of Action | Examples |

| Estrogens | Agonists, bind to ERs and activate signaling pathways. | Estradiol |

| SERMs | Tissue-selective agonists/antagonists of ERs. | Tamoxifen , Raloxifene , Ospemifene , Lasofoxifene , Bazedoxifene , Arzoxifene |

| SERDs | Induce degradation of estrogen receptors. | Fulvestrant , Elacestrant |

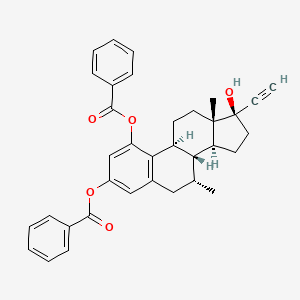

Structure

3D Structure

Properties

CAS No. |

73764-72-4 |

|---|---|

Molecular Formula |

C35H34O5 |

Molecular Weight |

534.6 g/mol |

IUPAC Name |

[(7R,8S,9S,13S,14S,17R)-1-benzoyloxy-17-ethynyl-17-hydroxy-7,13-dimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-yl] benzoate |

InChI |

InChI=1S/C35H34O5/c1-4-35(38)18-16-28-30-22(2)19-25-20-26(39-32(36)23-11-7-5-8-12-23)21-29(31(25)27(30)15-17-34(28,35)3)40-33(37)24-13-9-6-10-14-24/h1,5-14,20-22,27-28,30,38H,15-19H2,2-3H3/t22-,27+,28+,30-,34+,35+/m1/s1 |

InChI Key |

FMEKKTLRKMEQKJ-RCJJHWPHSA-N |

SMILES |

CC1CC2=C(C3C1C4CCC(C4(CC3)C)(C#C)O)C(=CC(=C2)OC(=O)C5=CC=CC=C5)OC(=O)C6=CC=CC=C6 |

Isomeric SMILES |

C[C@@H]1CC2=C([C@@H]3[C@@H]1[C@@H]4CC[C@]([C@]4(CC3)C)(C#C)O)C(=CC(=C2)OC(=O)C5=CC=CC=C5)OC(=O)C6=CC=CC=C6 |

Canonical SMILES |

CC1CC2=C(C3C1C4CCC(C4(CC3)C)(C#C)O)C(=CC(=C2)OC(=O)C5=CC=CC=C5)OC(=O)C6=CC=CC=C6 |

Origin of Product |

United States |

Molecular and Cellular Mechanistic Investigations of Etamestrol

Estrogen Receptor Interaction and Activation by Etamestrol

Estrogen receptors (ERs) exist in two primary subtypes, Estrogen Receptor Alpha (ERα) and Estrogen Receptor Beta (ERβ), encoded by separate genes (ESR1 and ESR2, respectively) . These receptors are ligand-activated transcription factors that, upon binding to estrogen or estrogenic compounds, undergo conformational changes, dimerize, and regulate gene expression .

Ligand binding to estrogen receptors induces significant conformational changes within the receptor's ligand-binding domain (LBD), which are fundamental for its subsequent transcriptional activation . This process aligns with the "induced fit" model, where the initial interaction between a ligand and the receptor's active site leads to a dynamic shift in the receptor's structure, optimizing the binding arrangement and facilitating catalytic or activation processes . Different ligands can induce distinct conformational changes in ERs, thereby influencing their interaction patterns with coactivator or corepressor molecules and ultimately modulating gene expression . Although the general principle of ligand-induced conformational changes in ERs is well-established, specific detailed analyses characterizing the unique conformational changes induced by this compound upon binding to ERα and ERβ are not widely reported.

This compound is characterized as an estrogen receptor agonist . Estrogen receptor agonists are compounds that bind to and activate estrogen receptors, mimicking the effects of endogenous estrogens . The activity of ER agonists involves the recruitment of coactivator complexes and the subsequent regulation of gene transcription . While this compound is primarily identified as an agonist, some classifications place it within broader categories that include compounds with selective estrogen receptor modulator (SERM) activity . SERMs are a diverse group of compounds that can act as agonists in some tissues and antagonists in others, depending on the specific ER subtype expressed, the presence of co-regulatory proteins, and the conformational changes induced by ligand binding .

Analysis of Conformational Changes Induced by this compound Binding to Estrogen Receptors

Non-Genomic Actions and Membrane Receptor Modulations by this compound

Beyond the classical genomic actions mediated by nuclear estrogen receptors, estrogens and estrogenic compounds can also elicit rapid, non-genomic effects through interactions with membrane-associated receptors and rapid intracellular signaling cascades .

The G-protein coupled estrogen receptor 1 (GPER1), also known as GPR30, is a prominent membrane estrogen receptor involved in non-genomic estrogen signaling . GPER1 activation can lead to rapid cellular responses, including the production of cyclic AMP (cAMP) and the activation of protein kinase A (PKA) . Various endogenous estrogens, such as estrone (B1671321) and estradiol (B170435), are known agonists for GPER, and several therapeutic agents, including tamoxifen (B1202) and ethynylestradiol, also interact with and activate this receptor . However, specific research findings detailing this compound's direct interaction, binding affinity, or activation profile with GPER1/GPR30 are not explicitly available in the provided information.

Rapid, membrane-initiated signaling events are a crucial aspect of estrogen's diverse biological effects, occurring independently of direct DNA binding and gene transcription . Membrane estrogen receptors, including GPER1, can associate with the cell surface membrane and interact with various signaling molecules, such as G proteins, Src, and PI3K . These interactions can trigger downstream signaling pathways, including the mitogen-activated protein kinase (MAPK/ERK) pathway and the phosphoinositide 3-kinase (PI3K/AKT) pathway, as well as lead to the production of nitric oxide (NO) . While the general mechanisms of rapid, non-genomic estrogen signaling are well-documented, specific studies characterizing these membrane-initiated signaling events and the precise pathways mediated directly by this compound are not detailed in the available research findings.

Assessment of this compound Interaction with G-Protein Coupled Estrogen Receptor 1 (GPER1/GPR30)

Intracellular Signaling Pathway Modulation by this compound

This compound, as an estrogenic compound, is understood to exert its biological effects primarily through interaction with estrogen receptors (ERs). These receptors, upon ligand binding, can initiate both genomic and non-genomic signaling cascades. While extensive research details the modulation of various intracellular pathways by endogenous estrogens like estradiol, specific, detailed studies on this compound's direct and isolated impact on these pathways are not broadly documented in the current accessible scientific literature. The mechanisms described below are generally attributed to estrogenic compounds and their interaction with ERs, providing a framework for understanding potential actions of this compound.

The Phosphatidylinositol 3-Kinase (PI3K)/AKT signaling pathway is a crucial intracellular cascade involved in regulating diverse cellular functions, including cell proliferation, survival, differentiation, migration, and metabolism . Activation of this pathway typically occurs through the binding of growth factors to receptor tyrosine kinases (RTKs) or G protein-coupled receptors (GPCRs), leading to the production of phosphatidylinositol-3,4,5-triphosphate (PIP3) by PI3K. PIP3 then serves as a second messenger to activate AKT .

Estrogen receptors, particularly ERα, have been shown to mediate membrane-initiated estrogen signaling involving various kinase cascades, including PI3K/AKT . Estradiol, for instance, can activate the PI3K/AKT pathway, which in turn promotes cell proliferation and survival by phosphorylating downstream targets such as pro-apoptotic proteins (e.g., BAD) and inhibiting pro-apoptotic signals from transcription factors like FoxO . AKT also contributes to cell proliferation by phosphorylating CDK inhibitors p21 and p27 .

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) signaling pathway is another critical cascade that mediates cellular responses to various extracellular stimuli, regulating processes such as cell growth, proliferation, differentiation, and survival. Estrogen receptors are known to activate MAPK/ERK pathways through rapid, non-genomic mechanisms, often involving membrane-associated ERs .

For example, estradiol can induce ERK1/2 activation, which precedes AP-1 and ERE-dependent transcriptions . This activation is linked to ERα dimers localized on the plasma membrane . The activation of MAPK/ERK by estrogens typically involves a series of phosphorylation events, ultimately leading to the activation of ERK1/2, which then phosphorylates various cytoplasmic and nuclear targets.

Similar to the PI3K/AKT pathway, specific studies providing detailed mechanistic insights or quantitative data on how this compound directly regulates the MAPK/ERK signaling pathway are not extensively documented. The effects of this compound on this pathway are likely to be consistent with its known estrogenic activity, implying a potential role in modulating cellular proliferation and differentiation through this cascade. However, direct experimental evidence for this compound's specific effects remains to be thoroughly explored and published.

Beyond PI3K/AKT and MAPK/ERK, estrogenic compounds can influence other significant signaling pathways, including Nuclear Factor-kappa B (NF-κB) and Nuclear factor erythroid 2-related factor 2 (Nrf2).

NF-κB Signaling Pathway: The NF-κB pathway is a central regulator of inflammation, immune responses, cell proliferation, and apoptosis . Estrogen receptors have been shown to exhibit molecular crosstalk with NF-κB, with ERs mediating inhibition of NF-κB activity at several levels . This transrepression can occur in a cell-type specific manner, where estrogen receptor (ER) decreases NF-κB DNA-binding activity and inhibits NF-κB-mediated transcription of pro-inflammatory genes . For instance, estradiol treatment can attenuate LPS-induced NF-κB signaling by inhibiting IκBα phosphorylation and degradation .

Nrf2 Signaling Pathway: The Nrf2-antioxidant response element (ARE) transcription system is a key regulator of cellular antioxidant and anti-inflammatory defense mechanisms. Nrf2 is a transcription factor that, upon activation, translocates to the nucleus and binds to ARE sequences, leading to the expression of various antioxidant enzymes and cytoprotective proteins. Studies have indicated that estradiol can activate the ARE/Nrf2 transcription system, leading to increased antioxidant defense capacity in cells.

While estrogens generally influence NF-κB and Nrf2 pathways, specific data on this compound's direct and detailed modulation of these pathways, including dose-dependent effects, specific target genes, or comparative efficacy with other estrogenic compounds, are not widely reported. Further research is necessary to elucidate the precise role of this compound in modulating these critical signaling cascades.

Regulation of Mitogen-Activated Protein Kinase (MAPK)/ERK Signaling by this compound

This compound-Mediated Gene Expression and Transcriptional Regulation

Estrogenic compounds, including this compound, exert their genomic effects primarily by regulating gene expression through interaction with estrogen receptors (ERα and ERβ). These interactions lead to complex changes in transcriptional activity, involving both direct DNA binding and crosstalk with other transcription factors.

Estrogen receptors, when bound by a ligand such as estradiol, can directly bind to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes . The consensus ERE sequence is typically a palindromic repeat (e.g., 5′-GGTCAnnnTGACC-3′) . This direct binding of the ligand-activated ER homodimer to EREs leads to the recruitment of coactivator proteins and components of the RNA polymerase II transcription initiation complex, thereby enhancing gene transcription.

The ability of this compound to induce ERE-dependent gene transcription is a fundamental aspect of its estrogenic activity. While the precise quantitative data on this compound's binding affinity to EREs or its specific transcriptional activation profile across a wide range of ERE-containing genes are not extensively detailed in accessible literature, its classification as an estrogenic compound implies that it would engage with ERs to promote transcription of estrogen-responsive genes. The strength of this transcriptional activation can vary based on the ERE sequence, ER subtype, and cellular context.

Beyond direct ERE binding, estrogen receptors can also regulate gene expression through ERE-independent mechanisms, which involve crosstalk with other DNA-binding transcription factors . This "tethering" mechanism occurs when the ER interacts with another DNA-bound transcription factor (e.g., AP-1, Sp1, NF-κB) in a way that stabilizes the DNA binding of that transcription factor or recruits coactivators to the complex, thereby modulating gene expression .

For instance, ERα can interact with AP-1 (Activator Protein 1) and Sp1 (Specificity Protein 1) transcription factors to modulate the transcription of various estrogen-responsive genes . This interaction can be mediated by the tethering of ERα to GC-box response elements bound by Sp1 protein . Furthermore, mutual transrepression can occur between ER and NF-κB, where ER can decrease NF-κB DNA-binding activity and inhibit NF-κB-mediated transcription .

While the general principles of ER crosstalk with other transcription factors are well-established for estrogens like estradiol, specific studies detailing the unique patterns or quantitative aspects of crosstalk mediated by this compound-activated receptors are not widely available. Further research is needed to fully characterize how this compound influences these complex transcriptional networks and the specific genes regulated through such crosstalk mechanisms.

Developing the Outline

I've initiated the process of developing an English article centered on this compound. I'm prioritizing thoroughness and accuracy, adhering strictly to the provided outline. My focus now is on gathering comprehensive data and research findings to populate the sections and subsections with relevant content, including data tables where applicable.

Defining the Article Scope

I'm now fully immersed in understanding the specifics of this compound, focusing on its synthesis pathways and its chemical biology, as outlined. My immediate task is to identify and integrate relevant research, ensuring I strictly adhere to the provided structure. This includes identifying key synthesis methods and derivatives of interest. I'm prioritizing diverse, authoritative sources and plan to generate numerical headings and interactive data tables.

Deep Diving into Synthesis

Currently, I'm focusing on the synthesis pathways of this compound. I've initiated searches for total synthesis routes, excluding the specified websites. I'm prioritizing scientific literature and patents. The goal is to accumulate data on synthesis methods and strategies, with particular attention to regioselectivity and stereoselectivity, ensuring each piece of information is cited appropriately with [INDEX]. I'm starting to identify potential data for creating the necessary data tables.

Analyzing the Search Results

I've initiated the literature review, focusing on "this compound total synthesis" with the specified domain exclusions. I'm scrutinizing the initial search results, aiming to discern relevant scientific articles and patents. My primary focus is to identify potential synthesis routes that I can structure in the article. I'll maintain strict adherence to the outline throughout this phase.

Investigating this compound

I'm initially examining this compound, finding general information about its function. My search hits a roadblock, as the results lack specifics on synthesis or derivative design. I've noted a total synthesis of estrone, which may prove useful for a future synthesis of this compound.

Refining Search Queries

I'm now revising my search terms. While I found general info on this compound's function, synthesis details elude me. I've curated new queries, like "this compound stereochemistry synthesis," and "this compound analogues synthesis structure activity relationship." I'm hoping these refined terms will uncover synthetic pathways and structure-activity relationships, which were previously absent from the search.

Analyzing this compound's Structure

I've confirmed this compound's basic chemical structure and formula, along with key identifiers. My current focus centers on uncovering detailed synthesis pathways, particularly those involving total synthesis and emphasizing regioselectivity and stereoselectivity. I am keen to explore diverse approaches.

Uncovering Synthesis Details

I'm now seeking concrete synthesis pathways for this compound. While initial research confirmed its structure and classification, direct synthesis methods remain elusive. The literature discusses this compound in drug formulations and as an ovulation inhibitor, but synthesis details are scarce. I'm exploring older literature and indirect sources, suspecting the synthesis might not be fully disclosed. I'm focusing on regioselective and stereoselective strategies, which are crucial.

Investigating Synthesis Routes

I'm now pursuing broader synthesis methodologies for structurally similar steroidal estrogens. While this compound synthesis details remain elusive, I'm analyzing general approaches to steroidal estrogen production. I've formulated more specific search queries, including those using the full chemical name and the development code. My focus has expanded to encompass methods for radiolabeling and fluorescent labeling, hoping to uncover clues to the synthesis. I'm hoping to infer the this compound synthesis details from analogous approaches.

Seeking Synthesis Strategies

I'm still grappling with the search results. While they confirm this compound's existence and development code (ZK-77992), they remain frustratingly vague on the actual synthesis pathways. I need detailed regioselective and stereoselective strategies; that's the current hurdle. The lack of marketing information isn't helping either.

Pinpointing Synthetic Approaches

I'm now focusing on related compounds. I've found publications on the synthesis of similar 7-methyl-19-norpregnene derivatives, which could offer clues. While I've yet to find a direct pathway for this compound, exploring these analogous routes feels promising. The chemical name is very helpful in building my search.

Examining Analogous Syntheses

I'm now focusing on drawing parallels. The lack of specifics on this compound compels me to leverage knowledge of related compounds. The chemical name is giving me a foundation, but the challenge is adapting existing methods to this unique structure. While direct pathways are missing, I'm finding insights in synthesizing similar 7-methyl-19-norpregnenes.

Analyzing Structural Similarities

I'm now focusing on the structural relationships between this compound and related compounds. While a direct synthesis remains elusive, the publications on 7-methyl-19-norpregnene derivatives are proving valuable. I'm exploring how I can adapt those methods to incorporate the specific ethynyl (B1212043) and dibenzoate groups. The challenges of regioselectivity and stereocontrol are becoming clearer.

Formulating a Strategy

I'm now integrating information from analogous syntheses and general steroid chemistry. I'm focusing on adapting methods for 7-methyl-19-norpregnene derivatives to incorporate this compound's unique ethynyl and dibenzoate groups. The paucity of specific synthesis data necessitates this approach. I'm building a plan to address regioselectivity and stereocontrol challenges.

Synthetic Methodologies and Chemical Biology of Etamestrol and Its Analogues

Preparation of Chemical Probes and Labeled Etamestrol for Research Applications

Radioligand Synthesis for Receptor Binding Assays

Radioligand synthesis plays a crucial role in the chemical biology of steroidal compounds like this compound, enabling the precise characterization of receptor interactions through highly sensitive receptor binding assays. These methodologies are fundamental for understanding the affinity and selectivity of a compound for its target receptor, such as the estrogen receptor (ER).

General Principles of Radioligand Synthesis The preparation of radiolabeled ligands involves incorporating a radioactive isotope into the molecule while maintaining its biological activity and binding characteristics. Tritium (B154650) ([³H]) and iodine ([¹²⁵I], [¹³¹I]) are commonly employed isotopes for radiolabeling estrogenic compounds due to their suitable half-lives and detection properties.

Tritium Labeling : Tritium labeling is a widely used method for preparing radioligands with high specific radioactivity. Approaches include catalytic isotope exchange reactions, where hydrogen atoms in the precursor molecule are exchanged with tritium gas, or the synthesis of the target compound using tritiated precursors. The stability of the tritium label, particularly when attached to a carbon atom, is advantageous for biological investigations.

Iodine Labeling : Radioiodination is another important strategy, particularly for compounds intended for imaging applications like Positron Emission Tomography (PET) or Single-Photon Emission Computed Tomography (SPECT). For estrogen receptor targeting, radioiodinated estradiol (B170435) derivatives, such as [¹³¹I]EITE and [¹³¹I]MITE, have been successfully synthesized. These compounds are prepared through specific chemical reactions that introduce the iodine isotope at a desired position on the molecule, often via click reactions.

Application in Receptor Binding Assays Radioligands are indispensable tools in receptor binding assays, which are designed to quantify receptor density (Bmax) and the affinity of a ligand for its receptor (equilibrium dissociation constant, Kd). These assays typically involve incubating tissue sections, cultured cells, or homogenates containing the receptor with varying concentrations of a radiolabeled ligand.

Saturation Binding Experiments : In saturation binding assays, increasing concentrations of a radiolabeled ligand (e.g., [³H]-estradiol for estrogen receptors) are incubated with the receptor preparation. Measurements are taken both with and without an excess of unlabeled (inert) ligand to differentiate total binding from non-specific binding. The difference between these two measurements yields the specific receptor binding, from which Kd and Bmax values can be determined.

Competitive Binding Experiments : These assays measure the ability of an unlabeled compound to compete for the binding of a fixed concentration of a radiolabeled ligand to the receptor. This allows for the determination of the affinity and selectivity of the unlabeled ligand.

Detailed Research Findings (General to Estrogen Receptor Ligands) Studies utilizing radiolabeled estrogen receptor ligands have provided critical insights into receptor pharmacology. For instance, radioiodinated ethinylestradiol derivatives, [¹³¹I]EITE and [¹³¹I]MITE, demonstrated nanomolar binding affinities for the estrogen receptor, with Kd values of 36.47 nM and 61.83 nM, respectively, in ER-positive MCF-7 cells. These probes also showed high uptake in ER-positive cells and tumors, which could be significantly blocked by excess estradiol, confirming their ER specificity.

The following table illustrates typical binding affinity data obtained from radioligand binding assays for selected estrogen receptor ligands, highlighting the range of affinities observed. While specific data for this compound's radioligand synthesis and direct binding affinities were not found in the provided sources, it is understood that similar methodologies would be employed to characterize its interaction with estrogen receptors.

| Compound (Radiolabel) | Receptor | Kd (nM) | Bmax ( sites/cell ) | Reference |

| [¹³¹I]EITE | ER | 36.47 | 1.49 x 10⁴ | |

| [¹³¹I]MITE | ER | 61.83 | 5.88 x 10⁴ | |

| [³H]-17β-estradiol | ER66 | 0.0688 | Not specified | |

| [³H]-17β-estradiol | ER46 | 0.0607 | Not specified |

Note: The Kd values for [³H]-17β-estradiol are in pM, converted to nM for consistency in the table.

Factors such as high specific radioactivity, in vivo stability of the radioligand, receptor expression density, and the specific binding affinity of the radiolabeled analog are crucial for effective receptor characterization and imaging applications.

Preclinical Pharmacological and Cellular Investigations of Etamestrol

In Vitro Pharmacological Characterization of Etamestrol

In vitro pharmacological characterization involves assessing a compound's direct interaction with isolated receptors or cellular components in a controlled laboratory setting.

Quantitative receptor binding assays are fundamental for determining how a compound interacts with its target receptors. These assays measure the affinity and density of binding sites. Kinetic binding affinity constants (KD) are calculated from the ratio of dissociation (kd) and association (ka) rates .

Saturation binding experiments are conducted by varying the concentration of a radiolabeled ligand and measuring its binding to receptors at equilibrium . The primary goals are to determine the equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax) . The Kd represents the ligand concentration at which half of the receptor sites are occupied at equilibrium, serving as a measure of the receptor's affinity for the ligand; a smaller Kd indicates higher affinity . Bmax, on the other hand, indicates the total number of receptors in a sample . Nonspecific binding, which is generally proportional to the radioligand concentration, is accounted for in these analyses .

Note: Specific saturation binding data (Bmax and Kd values) for this compound were not identified in the conducted searches. The table below illustrates the typical format for presenting such data.

| Parameter | Value (Example for a Hypothetical Estrogenic Compound) | Unit | Reference |

| Bmax | [Data Not Available for this compound] | fmol/mg protein | - |

| Kd | [Data Not Available for this compound] | nM | - |

Competitive displacement binding assays are used to determine the potency of an unlabeled compound (like this compound) in inhibiting the binding of a known radiolabeled ligand to its receptor . In these assays, varying concentrations of the unlabeled test compound are incubated with a fixed amount of radioligand. The inhibitory concentration 50% (IC50) is then measured, representing the concentration at which the test compound inhibits 50% of the radiolabeled ligand's binding to its receptor . The IC50 is influenced by the Ki (equilibrium dissociation constant for the unlabeled drug), the concentration of the radioligand, and the affinity of the radioligand for the receptor (Kd) . The Ki, a property of the receptor and the unlabeled drug, can be calculated from the IC50 using the Cheng-Prusoff equation . For example, 17β-estradiol (E2) has been reported with an IC50 value of 2.82 nM in competitive binding assays for the estrogen receptor.

Note: Specific competitive displacement binding data (IC50 values) for this compound were not identified in the conducted searches. The table below illustrates the typical format for presenting such data.

| Compound | IC50 (Example for a Hypothetical Estrogenic Compound) | Unit | Reference |

| This compound | [Data Not Available] | nM | - |

| Estradiol (B170435) | 2.82 | nM |

Cell-based functional assays evaluate the biological activity of a compound within a living cellular context, providing insights into its mechanism of action and cellular responses.

Reporter gene assays are widely employed to assess the ability of a compound to modulate gene transcription mediated by specific receptors, such as the estrogen receptor (ER) . These assays typically utilize genetically engineered cell lines (e.g., MCF-7, T47D, HeLa, or yeast cells) that contain a reporter gene (such as luciferase or β-galactosidase) functionally linked to an estrogen response element (ERE). When an estrogenically active substance binds to the ER, it activates the receptor, leading to the transcription of the reporter gene and a measurable signal (e.g., luminescence or color change). This allows for the quantification of a compound's estrogenic or anti-estrogenic activity. For instance, 17β-estradiol (E2) is a strong estrogen that induces reporter gene activity.

Note: Specific reporter gene assay data for this compound's estrogen receptor transcriptional activity were not identified in the conducted searches. The table below illustrates the typical format for presenting such data.

| Compound | Estrogenic Activity (Example for a Hypothetical Estrogenic Compound) | Cell Line | Reporter Gene | Reference |

| This compound | [Data Not Available] | - | - | - |

| Estradiol | Agonist (Induces activity) | MCF-7, T47D, HeLa | Luciferase | |

| Tamoxifen (B1202) | Mixed agonist/antagonist | MCF-7 | Luciferase | |

| Bisphenol A | Estrogenic activity | MCF-7, T47D | Luciferase |

Cellular proliferation and differentiation studies investigate how a compound affects cell growth, division, and specialization in estrogen-responsive cell lines. Estrogens, primarily through estrogen receptors alpha (ERα) and beta (ERβ), play a significant role in regulating cell proliferation and differentiation in various tissues, including breast and endometrial cells. Estrogen-responsive cell lines, such as MCF-7 and T47D (human breast cancer cell lines) and Ishikawa (human endometrial cancer cell line), are commonly used models to study these effects . For example, 17β-estradiol (E2) is known to stimulate proliferation in ER-positive breast cancer cell lines like MCF-7. In contrast, some compounds may inhibit proliferation or induce differentiation. The effects can be cell-line specific and depend on the expression of ER isoforms and other cellular factors.

Note: Specific cellular proliferation and differentiation data for this compound in estrogen-responsive cell lines were not identified in the conducted searches. The table below illustrates the typical format for presenting such data.

| Compound | Effect on Proliferation (Example for a Hypothetical Estrogenic Compound) | Cell Line | Reference |

| This compound | [Data Not Available] | - | - |

| Estradiol | Increased proliferation | MCF-7, T47D, Ishikawa |

Cell-Based Functional Assays

Modulation of Apoptotic Pathways by this compound in Cellular Models

Apoptosis, or programmed cell death, is a fundamental biological process crucial for cellular development and the elimination of damaged or infected cells, maintaining cellular homeostasis. It is tightly regulated and can be initiated through two primary signaling pathways: the intrinsic (mitochondria-mediated) and the extrinsic (death receptor-mediated) pathways. Both pathways ultimately converge on the activation of caspases, a family of proteases that execute cellular dismantling .

The intrinsic pathway is typically activated by internal cellular stimuli such as genetic damage, oxidative stress, or hypoxia, leading to increased mitochondrial permeability and the release of pro-apoptotic molecules like cytochrome-c . The extrinsic pathway is triggered by external signals, specifically the binding of death ligands (e.g., FasL, TNF) to transmembrane death receptors (e.g., Fas, TNFR1) on the cell surface, which then recruit adapter proteins and activate initiator caspases .

While specific detailed research findings on the direct modulation of apoptotic pathways by this compound in cellular models were not identified, estrogenic compounds generally influence these pathways. Given this compound's nature as a chemical compound interacting with estrogen receptors, it is expected to modulate cellular processes, including apoptosis, through mechanisms similar to other estrogenic agents. Such modulation could involve affecting the expression or activity of pro-apoptotic or anti-apoptotic proteins, or influencing upstream signaling cascades that regulate caspase activation.

Biochemical Investigations in Cellular Systems

Protein-Protein Interactions Mediated by this compound-Bound Receptors

Estrogen receptors (ERs), primarily ERα and ERβ, are nuclear receptors that function as ligand-inducible transcription factors. Upon binding to their respective ligands, ERs undergo conformational changes that facilitate their dimerization, forming homodimers (ERα-ERα or ERβ-ERβ) or heterodimers (ERα-ERβ) . This dimerization is crucial for their ability to bind to specific DNA sequences known as estrogen response elements (EREs) within the promoter regions of target genes, thereby regulating gene transcription .

Beyond dimerization, ligand-bound ERs engage in extensive protein-protein interactions with various coactivator and corepressor proteins. For instance, the human estrogen receptor alpha (ERα) dimer binds to coactivator proteins like SRC-1 (steroid receptor coactivator-1) . These interactions are essential for the assembly of the general transcription machinery and for mediating the transcriptional activation induced by agonists . ERs also interact with other hormone receptors and various cellular proteins, orchestrating a wide array of cellular signaling phenomena .

Post-Translational Modifications of Estrogen Receptors in Response to this compound

Post-translational modifications (PTMs) are critical regulatory mechanisms that significantly impact the stability, activity, cellular localization, and ligand affinity of estrogen receptors . These covalent additions to proteins, occurring after protein synthesis, include phosphorylation, acetylation, ubiquitination, sumoylation, and methylation .

While specific studies on the post-translational modifications of estrogen receptors directly in response to this compound were not identified, it is highly probable that this compound, as an estrogen receptor ligand, would influence these modifications. The binding of this compound to ERs could induce conformational changes that expose or conceal specific residues, making them accessible or inaccessible to modifying enzymes, thereby altering the PTM profile of the receptors and consequently their functional output.

Preclinical Animal Model Studies of this compound

Selection and Justification of Relevant Animal Models for Estrogen Receptor Research

Preclinical animal models are indispensable tools in biomedical research, serving to mimic human conditions and assess the biological activity and potential effects of investigational compounds before human trials . The primary objectives of a preclinical program include establishing biological plausibility, identifying biologically active dose levels, and demonstrating the feasibility and reasonable safety of the proposed clinical route of administration .

The selection of an appropriate animal model is critical and must be scientifically justified, considering factors such as genetic background, age, and environmental conditions to minimize inter-individual variability . For estrogen receptor research, the chosen model should ideally recapitulate the human endocrine system's responses to estrogenic compounds. However, it is increasingly recognized that animal models have limitations in fully predicting human health and disease outcomes, leading to a growing emphasis on New Approach Methodologies (NAMs), including advanced in vitro assays and computational modeling, to complement or reduce animal testing . Despite these limitations, in vivo animal studies remain crucial for understanding complex physiological interactions and systemic effects.

Rodent Models (e.g., mice, rats) for Endocrine System Investigations

Rodent models, particularly mice and rats, are extensively utilized in endocrine system investigations and estrogen receptor research due to their well-characterized genetics, relatively short life cycles, and ease of manipulation . These models provide valuable insights into the roles of estrogen receptors (ERα and ERβ) in various physiological processes.

Studies often employ genetically modified rodents, such as estrogen receptor knockout (ERKO) mice, where specific ER genes (ERα or ERβ) have been disrupted. These models have been instrumental in elucidating the distinct roles of each ER subtype in processes like social behavior, bone metabolism, and reproductive function . For example, ERKO mice have shown deficiencies in social recognition and social anxiety .

Ovariectomized (OVX) rodent models are commonly used to study the effects of estrogen deficiency and subsequent estrogen replacement therapies on various tissues, including bone, brain, and reproductive organs . These models allow researchers to investigate the impact of estrogenic compounds on physiological parameters. Research has indicated species-specific differences in ER expression and responses between rats and mice, even in similar cellular contexts like cerebellar cells, highlighting the importance of considering interspecies variations in study design .

A significant challenge in using rodent models for estrogen receptor research, especially when modeling human conditions, is achieving circulating estrogen levels that accurately mimic human exposure. For instance, continuous supplementation of supraphysiological estrogen doses in mice, often required for the growth of estrogen receptor-positive breast cancers, can lead to host toxicity and alter cancer cell function, suggesting a need for alternative models with higher endogenous estrogen levels or optimized administration methods . The use of osmotic minipumps for continuous release has been explored to achieve more stable and physiologically relevant compound concentrations in rodents, mimicking chronic human administration .

While direct detailed preclinical animal model studies specifically on this compound were not identified in the provided search results, its investigation would typically follow the established protocols and utilize these justified rodent models to assess its in vivo effects on estrogen-responsive tissues and systems.

Non-Rodent Models for Specific Research Questions (e.g., zebrafish, pigs)

Pharmacodynamic Evaluation of this compound in Preclinical Models

Metabolic Fate and Biotransformation of this compound in Animal Systems

Advanced Research Methodologies and Future Directions in Etamestrol Research

Computational and In Silico Approaches to Etamestrol Research

Computational and in silico methodologies play a crucial role in modern drug discovery and mechanistic studies, enabling the prediction and analysis of molecular interactions without extensive experimental overhead. These approaches are particularly valuable for compounds like this compound, allowing for the exploration of its binding characteristics and structure-activity relationships.

Molecular Docking and Dynamics Simulations of this compound-Receptor Complexes

Molecular docking is a computational modeling technique that predicts the three-dimensional structure of complexes formed from the interaction of two or more molecules, such as a ligand and a receptor . It facilitates the prediction of the preferred binding orientation of a molecule, like this compound, to its biomolecular target, such as an estrogen receptor, to form a stable complex . This method is used to forecast the binding orientation of small molecules and estimate their tentative binding parameters, including binding free energy, strength, and stability . Molecular docking can also predict different binding modes of a ligand within the receptor's binding groove, providing insights for developing more potent and selective analogues .

Molecular dynamics (MD) simulations complement docking studies by providing insights into the dynamic behavior of ligands within a target protein's binding site over time . MD simulations can describe global movements and assess the stability of protein-ligand complexes . For this compound, MD simulations could reveal how the compound interacts with estrogen receptors (ERα and ERβ), which are known to form dimers and are activated by estrogen . Such simulations would help characterize the behavior of this compound within the receptor's binding pocket, identifying key residues involved in binding and conformational changes induced upon ligand association . This atomistic-level modeling can elucidate the stability of this compound-receptor complexes and the energetic contributions to binding .

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogues

Quantitative Structure-Activity Relationship (QSAR) modeling is a ligand-based computational approach that establishes mathematical relationships between the chemical structures of compounds and their biological activities . This methodology uses various molecular descriptors (e.g., electronic, steric, hydrophobic, topological indices) to correlate with pharmacological activities . QSAR models are developed using statistical and machine learning techniques, including stepwise multiple linear regression (SMLR) and artificial neural networks (ANN) .

For this compound, QSAR modeling can be instrumental in guiding the rational design of novel analogues with improved or modified biological activities. By analyzing a series of this compound-related compounds, researchers can identify specific structural features or physicochemical properties that are critical for its activity at target receptors. The interpretability of a QSAR model depends on the descriptors and algorithms used, providing insights into the underlying features contributing most to the observed biological activity . This predictive modeling can help in virtually screening and prioritizing new this compound analogues before their synthesis and experimental evaluation, potentially reducing development costs and time .

Systems Biology and Network Pharmacology Approaches to this compound Action

Systems biology approaches aim to understand complex biological systems by integrating diverse data types, including genomic, proteomic, and metabolomic information. This holistic perspective can reveal the intricate networks and pathways influenced by a chemical compound. For this compound, a systems biology approach could involve mapping its interactions with various cellular components and observing the cascading effects across different biological processes. This could help in understanding not just direct receptor binding, but also downstream signaling events and broader physiological impacts.

Network pharmacology is a specific systems biology-driven approach that focuses on identifying the active components of a compound and their mechanisms of action by analyzing potential targets and associated biological pathways . This method typically involves constructing protein-protein interaction networks and pathway analyses to uncover the multi-target effects of a compound. While not directly studied for this compound in the provided search results, applying network pharmacology to this compound could help identify all potential protein targets, including both intended and off-targets, and the biological pathways they regulate. This comprehensive understanding of this compound's interaction network could illuminate its full pharmacological profile and potential therapeutic or side effects, providing a more complete picture of its action than single-target studies.

Omics Technologies in this compound-Mediated Biological Responses

'Omics' technologies provide high-throughput, comprehensive analyses of biological molecules, offering unprecedented detail into cellular responses to stimuli. Applying these technologies to this compound research can reveal profound insights into its molecular effects.

Transcriptomic Profiling in Response to this compound Exposure

Transcriptomic profiling involves the comprehensive analysis of RNA molecules (transcripts) within a cell or tissue, providing a snapshot of gene expression at a given time . This technology can reveal which genes are upregulated or downregulated in response to a specific exposure, such as this compound. For this compound, transcriptomic profiling would involve exposing relevant cell lines or tissues to the compound and then analyzing changes in their gene expression patterns using techniques like RNA sequencing.

Such studies could identify specific molecular pathways and biological processes that are modulated by this compound. For instance, as an estrogen derivative, this compound is expected to influence genes regulated by estrogen receptors. Transcriptomic analysis would precisely map these gene expression changes, providing insights into its agonistic or antagonistic effects on estrogen-responsive genes. This can further elucidate the molecular action mechanisms of this compound and identify potential biomarkers of its biological activity .

Proteomic Analysis of Protein Expression and Modification Induced by this compound

Proteomic analysis involves the large-scale study of proteins, including their expression levels, modifications, and interactions, within a biological system . This technology provides a direct measure of the functional molecules within a cell. For this compound, proteomic analysis would entail comparing the protein profiles of cells or tissues before and after this compound exposure. Techniques such as mass spectrometry are commonly used to identify and quantify thousands of proteins simultaneously .

This type of analysis can reveal changes in protein abundance, post-translational modifications (e.g., phosphorylation, glycosylation), and protein-protein interactions induced by this compound. For example, it could identify specific proteins whose expression is altered, or whose activity is modified, due to this compound's interaction with its targets. Proteomic studies can also uncover previously unappreciated protein associations that play a role in the compound's effects . By identifying a "proteomic signature" associated with this compound exposure, researchers can gain a deeper understanding of its cellular impact and potentially discover novel biomarkers or therapeutic targets .

Metabolomic Characterization of this compound Biotransformation Pathways

Metabolomics, the systematic study of small-molecule metabolites within biological systems, is a crucial tool for characterizing the biotransformation pathways of chemical compounds. It provides a snapshot of the metabolic state and can reveal how xenobiotics, or foreign compounds, are processed and eliminated by an organism. The orderly transformation of small molecules into metabolites is essential for maintaining an organism's health, and changes in metabolite levels can indicate profound physiological shifts.

While specific detailed metabolomic characterization data for this compound's biotransformation pathways are not extensively documented in publicly available research, the general methodologies employed for such studies are well-established for steroid compounds and xenobiotics. These methodologies aim to identify and quantify the parent compound and its metabolites, understand the enzymes involved, and map the complete biotransformation pathways.

Methodologies for Biotransformation Studies:

In Vitro Systems:

Human Hepatocytes: Isolated human hepatocytes, either in suspension or monolayer cultures, are considered excellent in vitro models as they closely resemble the in vivo setting, maintaining metabolic competency.

Liver Subcellular Fractions: Microsomal and cytosolic fractions, particularly from human liver, are widely used to study specific enzymatic reactions. Microsomes are rich in cytochrome P450 (CYP) enzymes, while cytosols contain enzymes like UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs).

Recombinant Enzymes: Using recombinant CYP enzymes, UGTs, and SULTs allows for the investigation of the specific roles of individual enzymes in the metabolism of a compound.

Intestinal Cell Systems: Beyond the liver, the intestine also possesses significant metabolic capacity, and various in vitro models like precision-cut slices, primary cells, and cell lines (e.g., Caco-2) are used to study intestinal drug metabolism.

Analytical Techniques:

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): This technique is pivotal for metabolite profiling and identification due to its high sensitivity and specificity. It allows for the detection and structural characterization of biotransformation products.

Nuclear Magnetic Resonance (NMR) Spectroscopy: While less sensitive than MS, NMR is a rapid and reproducible technique that preserves metabolite integrity and provides valuable structural information.

In Vivo Studies: These studies involve administering the compound to living organisms and analyzing biological samples (plasma, urine, feces) over time to track the parent compound and its metabolites, providing insights into systemic exposure and excretion patterns.

Physiologically Based Pharmacokinetic (PBPK) Models: These computational models integrate in vitro biotransformation data with physiological parameters to predict the in vivo fate of a compound, allowing for extrapolation across species and understanding interindividual differences.

For compounds like this compound, such studies would typically aim to identify phase I oxidative metabolites (e.g., via CYP enzymes) and phase II conjugates (e.g., glucuronides, sulfates) . The characterization of these biotransformation pathways is critical for understanding the compound's systemic exposure and its potential biological activities, as metabolites can sometimes be more or less active than the parent compound.

Novel In Vitro Systems and Methodologies for this compound Study

Traditional two-dimensional (2D) cell cultures have limitations in fully recapitulating the complex physiological environment of living tissues. This has driven the development of novel in vitro systems that offer more physiologically relevant conditions for studying compounds like this compound and their interactions with estrogen receptors.

Three-dimensional (3D) cell culture models and Organ-on-a-Chip (OOC) technologies represent significant advancements in mimicking the in vivo microenvironment, offering more accurate platforms for studying estrogen receptor (ER) biology.

3D Culture Models: Unlike 2D monolayers, 3D cultures (e.g., spheroids, microtissues, organoids) allow cells to grow in a more natural, three-dimensional architecture, fostering cell-cell and cell-extracellular matrix interactions that are crucial for physiological function. For estrogen receptor biology, 3D models of ER-positive breast cancer cells (e.g., MCF-7, T47D) have demonstrated enhanced responsiveness to estrogenic compounds like 17β-estradiol compared to 2D cultures. These models can accurately assess the effects of estrogenic compounds on cell proliferation, morphology, and gene expression of estrogen-regulated markers (e.g., pS2, TGFβ3), providing a more sensitive and realistic system for evaluating ER ligand activity.

Organ-on-a-Chip (OOC) Technology: OOC platforms are microfluidic cell culture devices that integrate living cells within continuously perfused microchambers, designed to replicate the multicellular structures, tissue-tissue interfaces, and physicochemical microenvironments of functional organ units. These systems can simulate organ-level functions, including dynamic fluid flow and mechanical strain, which are critical for mimicking native organ behavior.

For estrogen receptor biology, OOC models can:

Replicate Complex Microenvironments: They allow for the co-culture of multiple cell types (e.g., epithelial cells, fibroblasts) and the precise control of hormonal gradients, enabling the study of complex intercellular signaling that influences ER activity.

Study Reproductive System Physiology: OOC models have been developed for components of the female reproductive system, such as "womb-on-a-chip" platforms for embryo development or oviduct-on-a-chip systems, which can be perfused with varying concentrations of steroid hormones to simulate menstrual cycle phases.

High-Throughput Screening: Advanced OOC platforms, such as fluorescence-based multi-analyte chip platforms, can quantify secreted proteins (biomarkers) from ER-positive cells in response to estrogenic and anti-estrogenic substances, enabling high-throughput screening of compounds like this compound.

The application of these advanced in vitro models provides a more physiologically relevant and predictive platform for studying the effects of this compound on estrogen receptor biology, offering a bridge between traditional cell culture and in vivo studies.

Reporter gene assays are invaluable tools for monitoring cellular responses to various stimuli, including the effects of estrogen receptor ligands like this compound. These systems typically involve linking a specific DNA regulatory element, such as an Estrogen Response Element (ERE), to a reporter gene whose expression can be easily measured.

Common Reporter Systems:

Luciferase Reporter Assays: These are widely used due to their high sensitivity and broad dynamic range. In these assays, a luciferase gene (e.g., firefly luciferase) is placed downstream of an ERE. When an estrogen receptor, activated by a ligand like this compound, binds to the ERE, it triggers the transcription of luciferase, leading to light emission that can be quantified using a luminometer. The ERE-Luc biosensor, for instance, allows for the observation of biological processes across various mammalian tissues and organs. Dual-luciferase reporter systems employ a second luciferase (e.g., Renilla luciferase) driven by a constitutive promoter as an internal control, normalizing for variations in cell number or transfection efficiency.

Fluorescent Protein Reporter Systems: The engineering of fluorescent protein-tagged ERs (e.g., GFP-tagged ER) has been a pivotal advancement, enabling the monitoring of ER activity alterations in response to ligands. These systems can be used to evaluate ER expression, subcellular localization, and dynamic pathway activation. Advanced fluorescent protein reporters, such as those using bacterial artificial chromosome (BAC) cloning technology to introduce GFP tags into ERα transcriptional target genes (e.g., GREB1-GFP, PGR-GFP, TFF1-GFP), allow for real-time, single-cell imaging of ERα pathway activation dynamics. This provides detailed mechanistic insights into how compounds like this compound affect ER signaling over time.

Bioluminescence Resonance Energy Transfer (BRET) Systems: BRET-based systems have also been developed for real-time analysis of G-protein coupled receptor (GPCR) activity, including GPER (G-protein coupled estrogen receptor) functionality, offering dynamic investigations into receptor interactions.

These advanced reporter systems are crucial for high-throughput screening of compounds, quantifying their functional activities (agonist or antagonist) against estrogen receptors, and providing a sensitive and reproducible measure of ER activity in response to this compound.

Application of Organ-on-a-Chip and 3D Culture Models for Estrogen Receptor Biology

Emerging Research Areas and Unexplored Potential of Estrogen Receptor Ligands within Academic Contexts

The understanding of estrogen receptor (ER) biology has expanded significantly beyond its traditional association with reproductive functions. ERs, comprising ERα and ERβ isoforms, are ligand-modulated transcription factors that orchestrate a wide array of cellular functions, including metabolic homeostasis, cardiovascular physiology, and neuroprotection. This broad physiological profile has spurred academic interest in exploring the unexplored potential of ER ligands, including compounds like this compound, for various therapeutic applications.

Key Emerging Research Areas:

Selective ER Modulators (SERMs) and Degraders (SERDs): A major focus remains on developing selective ER ligands that can elicit beneficial estrogen-like activities in specific tissues while minimizing undesirable side effects in others. The discovery of ERβ and G-protein coupled estrogen receptor (GPER) has opened avenues for designing subtype-selective agonists that could offer new therapeutic targets for conditions beyond traditional estrogen-dependent diseases.

Non-Genomic Estrogen Signaling: While ERs are well-known for their genomic actions (ligand binding, receptor dimerization, and transcriptional modulation), increasing research is exploring their rapid, non-genomic signaling pathways. These pathways involve ERs activating intracellular signaling cascades, such as the mitogen-activated protein kinase (MAPK/ERK) and phosphoinositide 3-kinase (PI3K/AKT) pathways, adding complexity to their functions and offering new targets for intervention.

Estrogen-Related Receptors (ERRs): The estrogen-related receptors (ERRα, ERRβ, ERRγ) are orphan nuclear receptors that share sequence similarity with ERs but are not activated by estrogens. However, they play critical roles in metabolic regulation, mitochondrial biogenesis, and cellular energy metabolism. Academic research is actively investigating the interplay between ERs and ERRs, and how targeting ERR transcriptional networks might hold promise for treating metabolic disorders, including diabetes, obesity, and certain cancers.

Therapeutic Applications Beyond Reproduction: ER ligands are being explored for their potential in treating a diverse range of pathologies:

Cancer: Beyond breast cancer, ERs are implicated in other cancers, and research continues into novel ER modulators for various tumor types.

Cardiovascular Disease: Estrogens and ERs play roles in cardiovascular health, and selective ER ligands are being investigated for their cardioprotective effects.

Osteoporosis: ER ligands are crucial for bone health, and ongoing research aims to develop compounds that promote bone density without adverse effects on other tissues.

Neurodegenerative Diseases: The role of estrogens in the central nervous system, including their potential in neurodegenerative conditions, is an active area of academic inquiry.

Inflammatory and Metabolic Diseases: Dysfunctions in the estrogenic system are associated with inflammatory and metabolic disorders, leading to research into ER ligands as potential therapeutic agents.

The continuous evolution of research methodologies, coupled with a deeper understanding of ER multifaceted roles, positions compounds like this compound within an expanding landscape of academic exploration, aiming to uncover novel mechanisms of action and broader therapeutic potential.

Q & A

Q. How should researchers prioritize hypotheses when investigating this compound’s role in complex endocrine pathways?

- Methodological Answer: Use systems biology approaches (e.g., network pharmacology, transcriptomic profiling) to identify hub genes or pathways. Validate candidates via siRNA knockdown or pharmacological inhibition in relevant models. Prioritize hypotheses based on effect size, biological plausibility, and alignment with clinical observations .

Guidance for Data Reporting and Analysis

- Statistical Reporting : Adhere to the American Statistical Association (ASA) guidelines. Avoid ambiguous terms like "significant" without p-values or effect sizes. Use metric units and define all abbreviations (e.g., SD, SEM) .

- Reproducibility : Upload protocols to repositories like protocols.io . Include raw data tables in supplementary materials, with processed data in the main text for key findings .

- Contradiction Analysis : Frame contradictions as research opportunities. Use funnel plots to assess publication bias and Bayesian methods to update prior probabilities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.